molecular formula C22H24F3N3O3S B2670811 6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 439096-39-6

6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

Cat. No. B2670811
CAS RN: 439096-39-6
M. Wt: 467.51
InChI Key: ROOZKYJQOKNFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C22H24F3N3O3S and its molecular weight is 467.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Modifications

Recent research has delved into the synthesis and characterization of quinazoline derivatives, highlighting their significance in creating potent biological agents. For example, Kut et al. (2020) detailed the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, showcasing the versatility of quinazolinone scaffolds in organic synthesis Kut, Onysko, Lendel, 2020. Similarly, the work by Yan et al. (2013) on the synthesis and characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives adds to the knowledge of chemical modifications to enhance the properties of quinazoline compounds Yan, Huang, Zhang, 2013.

Biological Activity and Potential Applications

Quinazoline derivatives have been explored for their biological activities, offering insights into potential therapeutic applications. For instance, Rajamani and Bhaskar (2021) reported on the synthesis of new chemical entities combining 1,2,3-triazole and quinazolinones, highlighting their promising yields and structural characteristics Rajamani, Bhaskar, 2021. The synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol (Isoaaptamine) and analogues by Walz and Sundberg (2000) demonstrates the compound's role as a PKC inhibitor, hinting at its potential use in cancer treatment and other diseases Walz, Sundberg, 2000.

Photocyclization and Material Synthesis

The research by Wei et al. (2016) on the synthesis of polybenzoquinazolines through an intramolecular dehydration of photocyclization presents a novel method for creating heterocyclic compounds with potential application in material science and organic electronics Wei, Li, Wang, Liu, Zhang, 2016. This highlights the compound's versatility not only in medicinal applications but also in the development of new materials.

properties

IUPAC Name

6,7-dimethoxy-3-(3-methoxypropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3S/c1-29-9-5-8-28-20(26)16-11-18(30-2)19(31-3)12-17(16)27-21(28)32-13-14-6-4-7-15(10-14)22(23,24)25/h4,6-7,10-12,26H,5,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOZKYJQOKNFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC(=CC=C3)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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